3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid
Description
However, extensive data exists for the structurally related 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid, a derivative of temozolomide (a clinical alkylating agent). This analysis will focus on this compound and its analogs, as they share key structural and functional similarities.
This compound is synthesized via diazotization of 5-aminoimidazole-4-carboxamide (AIC), followed by reaction with methyl isocyanate and hydrolysis to yield the carboxylic acid intermediate. Subsequent conversion to acyl chloride enables ester/amide derivatization, critical for modulating biological activity . Its derivatives exhibit potent antitumor activity, particularly against leukemia and solid tumors, with enhanced water solubility compared to temozolomide .
Properties
IUPAC Name |
3-methyl-4-oxo-1,2,3-benzotriazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)10-11-12/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVQPQMGJCUSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid are human solid tumor and leukemia HL-60 cell lines. The compound has shown significant growth inhibition in these cell lines.
Mode of Action
The compound interacts with its targets by inhibiting their growth. It is believed to cause DNA damage, which can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells. This is the primary mechanism of tumor resistance to alkylating agents, including this compound.
Biochemical Pathways
The compound affects the DNA methylation pathway. The methyldiazonium ion, a decomposition product of the compound, attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation.
Pharmacokinetics
The compound exhibits considerably enhanced water-solubility, which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Biological Activity
3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid is with a molecular weight of 220.19 g/mol. The compound features a triazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₃ |
| Molecular Weight | 220.19 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antitumor Activity
Numerous studies have investigated the antitumor properties of compounds related to the triazine family. For instance, derivatives of 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of synthesized derivatives, compound IVa demonstrated superior efficacy compared to the standard treatment temozolomide. At a concentration of 40 µg/mL, it reduced the survival rate of tested tumor cells (PC-3, HCT-15, T47D) to less than 10% . The IC50 values for several derivatives against different cancer cell lines are summarized below.
Table 2: IC50 Values for Selected Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| IVa | PC-3 | <10 |
| IVa | HCT-15 | <10 |
| IVa | T47D | <10 |
| Temozolomide | PC-3 | 30 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell growth and metabolism .
Additional Biological Activities
Beyond antitumor properties, research has indicated that derivatives of 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine may also possess antibacterial and antifungal activities. These findings suggest a broader pharmacological potential that warrants further investigation.
Table 3: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant cytotoxicity against multiple cell lines |
| Antibacterial | Potential activity against Gram-positive bacteria |
| Antifungal | Activity noted against certain fungal strains |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of benzo[d][1,2,3]triazine compounds exhibit promising antitumor properties. Research has focused on the synthesis of novel derivatives that enhance selectivity for tumor cells while minimizing toxicity to normal cells. For instance, analogues of 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine have shown significant cytotoxic effects against various cancer cell lines, making them potential candidates for further development as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. Understanding these mechanisms is crucial for optimizing the efficacy and safety profiles of new drug candidates derived from this compound .
Chemical Synthesis and Development
Synthesis of Novel Compounds
The synthesis of 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine derivatives is a focal point in research. Various synthetic routes have been explored to modify its structure for enhanced biological activity or improved physicochemical properties. The ability to create diverse analogues allows researchers to systematically evaluate the structure-activity relationship (SAR), which is fundamental in drug discovery .
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its unique chemical structure. It can be used to synthesize other complex molecules with potential applications in pharmaceuticals and agrochemicals. The versatility in its reactivity makes it a valuable building block for chemists .
Material Science Applications
Polymer Chemistry
In material science, compounds like 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine are being investigated for their potential use in polymer chemistry. Their incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as UV resistance or antimicrobial activity. Such applications are particularly relevant in developing advanced materials for packaging or coatings .
Nanotechnology
The compound's unique properties also lend themselves to applications in nanotechnology. Research is ongoing into using it as a precursor for nanomaterials that exhibit desirable electronic or optical properties. These materials could find applications in sensors, photovoltaic cells, or other electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares key analogs based on heterocyclic core, substituents, and biological properties:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and oxidation. For example, triazine precursors are functionalized with methyl and carboxylic acid groups under controlled pH and temperature. Intermediate validation employs techniques like HPLC (for purity >95%) and NMR (e.g., ¹H NMR δ 3.86 ppm for methyl groups, as seen in analogous triazine derivatives ). Reaction optimization may use fractional factorial design to test variables like solvent polarity and catalyst loading .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. For hydrolytic stability, HPLC-MS monitors decomposition products in buffered solutions (pH 3–9). UV-Vis spectroscopy tracks absorbance shifts indicative of tautomeric forms (e.g., keto-enol transitions) .
Q. How can researchers confirm the compound’s structural identity and rule out isomeric impurities?
- Methodological Answer : X-ray crystallography resolves crystal packing and hydrogen-bonding motifs, while 2D NMR (e.g., HSQC, HMBC) confirms connectivity. Computational validation via density functional theory (DFT) compares calculated vs. experimental IR spectra to detect structural anomalies .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) model transition states and activation energies for key steps like triazine ring formation. Machine learning algorithms trained on reaction databases predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) . ICReDD’s integrated approach combines these with experimental feedback to reduce trial-and-error cycles by ~40% .
Q. How can contradictions in solubility data (e.g., aqueous vs. organic media) be resolved methodologically?
- Methodological Answer : Use phase-solubility diagrams and Hansen solubility parameters to map solvent compatibility. For example, poor aqueous solubility (logP ~2.5) may require co-solvents (e.g., PEG-400) or salt formation (e.g., sodium carboxylate). Conflicting data should be cross-validated via dynamic light scattering (DLS) and NMR diffusometry .
Q. What experimental designs are effective for studying the compound’s bioactivity while minimizing false positives?
- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ curves) with positive/negative controls to validate target engagement. For enzyme inhibition studies, use stopped-flow kinetics to distinguish competitive vs. non-competitive binding. False positives are mitigated via orthogonal assays (e.g., SPR for binding affinity, followed by cellular viability assays) .
Q. How can reactor design improve yield during scale-up of this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts. Computational fluid dynamics (CFD) simulates mixing efficiency, while in-line PAT (process analytical technology) monitors reaction progress via FTIR or Raman spectroscopy .
Key Considerations for Methodological Rigor
- Contradiction Management : When solubility or stability data conflict, apply multi-technique validation (e.g., DSC + HPLC-MS) and consult computational solubility predictors like COSMO-RS .
- Reaction Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .
- Biological Assays : Incorporate cheminformatics tools (e.g., molecular docking) to prioritize derivatives for synthesis, reducing wet-lab workload by ~30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
